molecular formula C9H13F3N2O B1469147 1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol CAS No. 1340076-39-2

1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No. B1469147
CAS RN: 1340076-39-2
M. Wt: 222.21 g/mol
InChI Key: FVLPUKZPQPBLSO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol, commonly known as Trifluoromethylpyrazole (TFMP), is an organofluorine compound that has become increasingly popular in recent years due to its wide range of applications in the fields of organic synthesis and scientific research. TFMP is a versatile reagent that can be used as a nucleophile for the synthesis of a variety of organic molecules, and as a catalyst for organic transformations. In addition, TFMP has also been used in a variety of scientific research applications, such as drug discovery and development, and biochemistry and physiology studies.

Scientific Research Applications

Synthesis and Chemical Characterization

  • The efficient synthesis of new biheterocyclic compounds involving 1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol has been demonstrated, showcasing its utility in creating complex molecular structures with potential applications in pharmaceuticals and material science (Malavolta et al., 2014).
  • A study by Shimizu, Sugiyama, and Fujisawa (1996) reported on the stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane from 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, highlighting the versatility of this compound in organic synthesis and potential industrial applications (Shimizu et al., 1996).

Potential Biological and Pharmaceutical Applications

  • Research into the synthesis of trifluoromethylazoles, including derivatives of 1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol, has shown these compounds' potential for pH measurement in biological media, indicating applications in biochemical studies and diagnostics (Jones et al., 1996).

Advanced Materials and Catalysis

  • Novel fluorinated building blocks based on 2,3-butanedione, which can be related to the synthesis pathways involving 1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol, have been synthesized and used to create CF3-containing furan-3-ones and (bis)pyrazoles, demonstrating the compound's utility in material science and organic electronics (Bazhin et al., 2014).

properties

IUPAC Name

1,1,1-trifluoro-3-(3,4,5-trimethylpyrazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O/c1-5-6(2)13-14(7(5)3)4-8(15)9(10,11)12/h8,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLPUKZPQPBLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(C(F)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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